molecular formula C19H21NO B15250532 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol CAS No. 94310-68-6

4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol

Cat. No.: B15250532
CAS No.: 94310-68-6
M. Wt: 279.4 g/mol
InChI Key: AAOUGRBTFVUWLP-UHFFFAOYSA-N
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Description

4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is a chemical compound that features a fluorene moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol typically involves the reaction of fluorene derivatives with piperidine derivatives under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with piperidine in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This method yields high purity products with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted fluorene-piperidine derivatives.

Scientific Research Applications

4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as falcipain 2, a hemoglobin-degrading cysteine protease in Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is unique due to its specific structural configuration, which combines the properties of both fluorene and piperidine. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

CAS No.

94310-68-6

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C19H21NO/c1-20-12-10-19(21,11-13-20)18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3

InChI Key

AAOUGRBTFVUWLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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